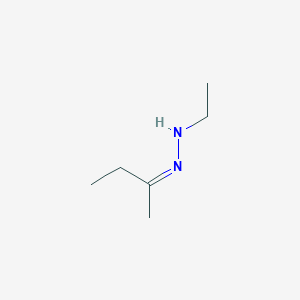
2-Butanone ethyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone ethyl hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a colorless liquid with a molecular formula of C6H13N2O and a molecular weight of 127.18 g/mol. This compound is also known as ethyl 2-butanone hydrazone or EBH.
Wirkmechanismus
The mechanism of action of 2-Butanone ethyl hydrazone is based on its ability to react with aldehydes and ketones to form stable hydrazones. This reaction occurs through the addition of the hydrazine group to the carbonyl group of the aldehyde or ketone, followed by the removal of a water molecule.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Butanone ethyl hydrazone. However, it is known to be a relatively stable compound that does not readily undergo hydrolysis or oxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Butanone ethyl hydrazone in lab experiments is its ability to react selectively with aldehydes and ketones. This makes it a useful reagent for the analysis of complex mixtures containing these functional groups. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Butanone ethyl hydrazone. One area of interest is the development of new methods for the synthesis of this compound, which could improve its purity and yield. Another potential direction is the exploration of its potential applications in the analysis of other functional groups, such as carboxylic acids and esters. Additionally, further studies could be conducted to investigate the potential toxicity and environmental impact of this compound.
Synthesemethoden
The synthesis of 2-Butanone ethyl hydrazone is typically achieved through the reaction of ethyl hydrazine with 2-butanone. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Butanone ethyl hydrazone has been used in a variety of scientific research applications. One of its primary uses is as a reagent in the analysis of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily analyzed using various spectroscopic techniques.
Eigenschaften
CAS-Nummer |
16713-35-2 |
|---|---|
Produktname |
2-Butanone ethyl hydrazone |
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
InChI-Schlüssel |
PCKXYWXISYJOTB-VURMDHGXSA-N |
Isomerische SMILES |
CC/C(=N\NCC)/C |
SMILES |
CCC(=NNCC)C |
Kanonische SMILES |
CCC(=NNCC)C |
Synonyme |
2-Butanone ethyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





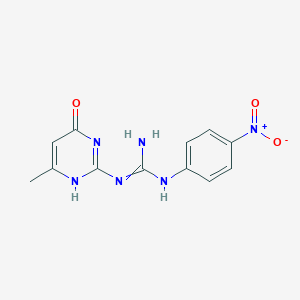
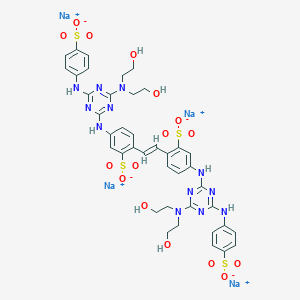
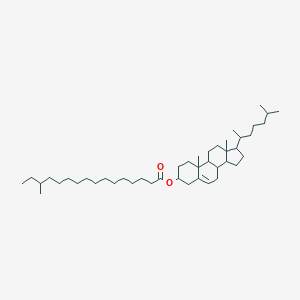
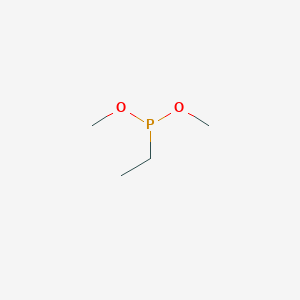
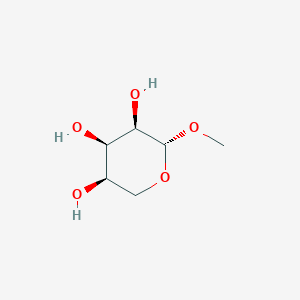


![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
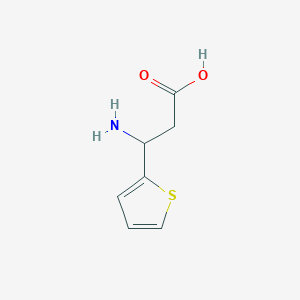
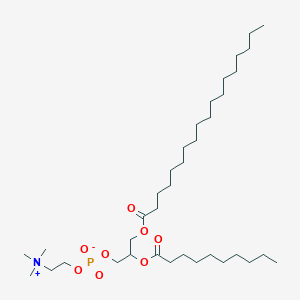
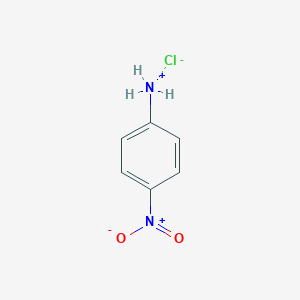
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)